

Application Notes: 4-Aminobenzoic Acid-d4 in Drug Metabolism Studies

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Compound of Interest

Compound Name: 4-Aminobenzoic Acid-d4

Cat. No.: B564768

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Introduction

4-Aminobenzoic Acid-d4 (PABA-d4) is the deuterated analog of 4-Aminobenzoic Acid (PABA), an intermediate in the folate synthesis pathway in bacteria.[1] In drug metabolism and pharmacokinetics (DMPK), the stable isotope-labeled version, PABA-d4, serves as an invaluable tool, primarily utilized as an internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its chemical properties are nearly identical to the endogenous PABA, but its increased mass allows for clear differentiation in mass spectrometric analysis. This distinction is crucial for accurately quantifying the unlabeled analyte in complex biological matrices by correcting for variability in sample preparation and instrument response.

Applications in Drug Metabolism

The primary application of **4-Aminobenzoic Acid-d4** in drug metabolism studies is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of PABA and related compounds in biological matrices such as plasma and urine.[1][2] The use of a SIL-IS is the gold standard in quantitative LC-MS/MS assays as it effectively compensates for matrix effects, variations in ionization efficiency, and losses during sample processing, thus ensuring high accuracy and precision.[2][3]

Beyond its role as an internal standard, PABA-d4 can also be employed as a tracer to investigate metabolic pathways.^[1] By introducing PABA-d4 into a biological system, researchers can track its metabolic fate, identifying and quantifying its metabolites with high precision using mass spectrometry.^[1] This approach provides insights into the biotransformation of PABA and analogous structures.

Experimental Protocols

Quantification of 4-Aminobenzoic Acid in Human Plasma using LC-MS/MS

This protocol describes the use of **4-Aminobenzoic Acid-d4** as an internal standard for the quantification of PABA in human plasma.

a. Materials and Reagents:

- 4-Aminobenzoic Acid reference standard
- **4-Aminobenzoic Acid-d4** (Internal Standard)
- Human Plasma (blank)
- Acetonitrile (LC-MS grade)
- Formic Acid (LC-MS grade)
- Water (LC-MS grade)
- Methanol (LC-MS grade)

b. Sample Preparation (Protein Precipitation):^[2]

- Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the **4-Aminobenzoic Acid-d4** internal standard working solution (e.g., 1 µg/mL in methanol).
- Add 300 µL of acetonitrile to precipitate plasma proteins.

- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.

c. LC-MS/MS Conditions:

- LC System: Agilent 1200 series or equivalent[2]
- Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)[2][4]
- Mobile Phase A: 0.1% Formic acid in water[2]
- Mobile Phase B: 0.1% Formic acid in acetonitrile[2]
- Gradient: (Illustrative)
 - 0-0.5 min: 5% B
 - 0.5-2.5 min: 5-95% B
 - 2.5-3.5 min: 95% B
 - 3.5-3.6 min: 95-5% B
 - 3.6-5.0 min: 5% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 µL
- Column Temperature: 40°C
- Mass Spectrometer: Triple quadrupole mass spectrometer

- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - 4-Aminobenzoic Acid: m/z 138 \rightarrow 120[4]
 - **4-Aminobenzoic Acid-d4**: m/z 142 \rightarrow 124 (Illustrative, based on d4 mass shift)

Analysis of 4-Aminobenzoic Acid in Urine using LC-MS/MS

This protocol outlines the use of PABA-d4 for quantifying PABA in urine samples, which is relevant for studies examining renal clearance and metabolic excretion.

a. Sample Preparation (Dilute-and-Shoot):

- Collect urine samples and centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
- In a clean microcentrifuge tube, combine 50 μ L of the urine supernatant with 450 μ L of the internal standard working solution (PABA-d4 in mobile phase A).
- Vortex to mix.
- Transfer to an autosampler vial for injection.

b. LC-MS/MS Conditions:

- (Follow similar LC-MS/MS conditions as described for plasma analysis, with potential adjustments to the gradient to manage the different matrix).

Quantitative Data Summary

The following tables summarize expected performance metrics for an LC-MS/MS method using **4-Aminobenzoic Acid-d4** as an internal standard. These values are based on typical performance characteristics for similar bioanalytical methods.[2]

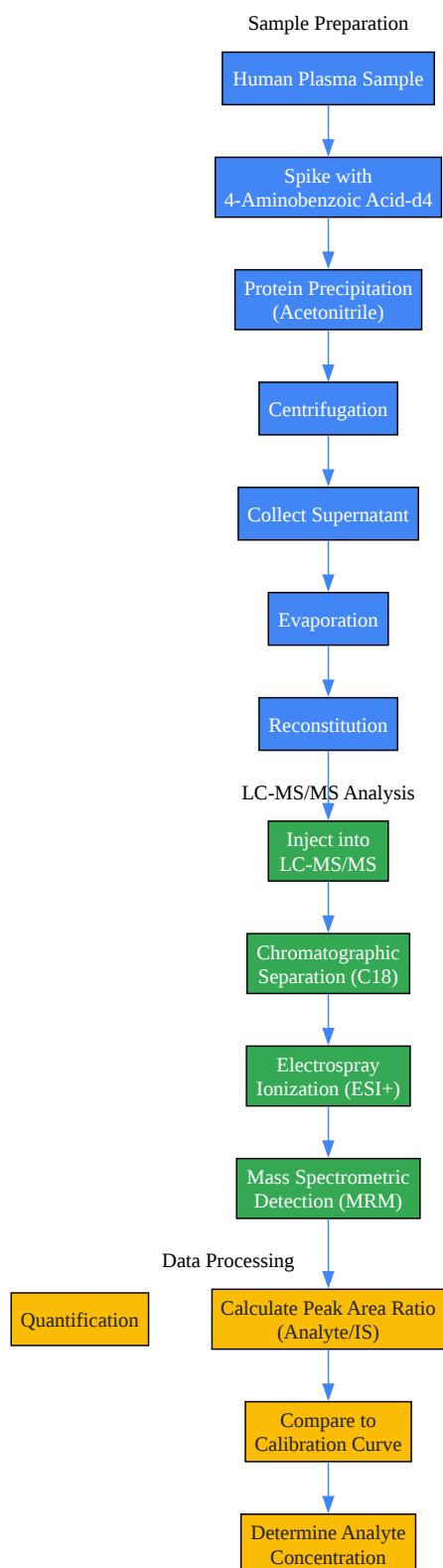
Table 1: Method Performance in Human Plasma

Parameter	Expected Value
Linearity (r^2)	≥ 0.99
Limit of Quantification (LOQ)	1 - 10 ng/mL
Accuracy (%Bias)	$\pm 15\%$
Precision (%RSD)	$< 15\%$
Recovery	85 - 110%
Matrix Effect	90 - 115%

Table 2: Method Performance in Human Urine

Parameter	Expected Value
Linearity (r^2)	≥ 0.99
Limit of Quantification (LOQ)	5 - 50 ng/mL
Accuracy (%Bias)	$\pm 15\%$
Precision (%RSD)	$< 15\%$
Recovery	80 - 115%
Matrix Effect	85 - 120%

Visualizations



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Caption: Workflow for the quantification of 4-Aminobenzoic Acid in plasma.



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Caption: Use of **4-Aminobenzoic Acid-d4** as a tracer in metabolic pathway studies.

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